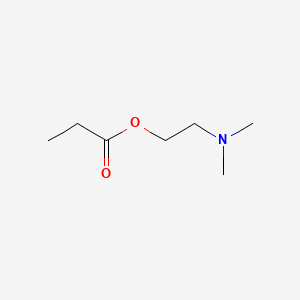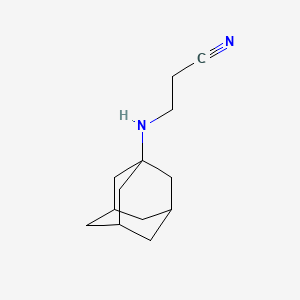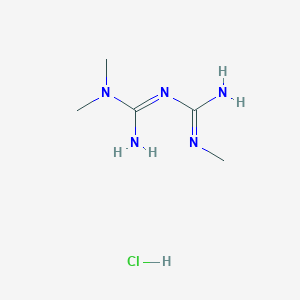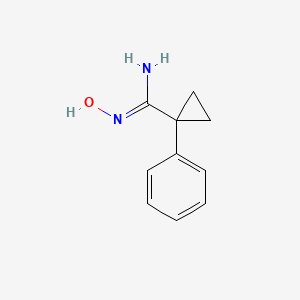![molecular formula C11H22N2O2 B6598716 tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate CAS No. 1821752-76-4](/img/structure/B6598716.png)
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate (tBCMC) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of experiments, including biochemical and physiological research. This article will provide an overview of tBCMC, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
TBCMC has a variety of scientific research applications. It can be used in biochemical and physiological experiments, including those involving enzymes, proteins, and other biological molecules. It can also be used to study the effects of drugs on cells and tissues. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been used in the synthesis of a variety of organic molecules, such as peptides and oligonucleotides.
Wirkmechanismus
TBCMC is an organic compound that acts as an agonist of the G protein-coupled receptor, which is involved in the regulation of many physiological processes. When tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate binds to the receptor, it triggers a series of reactions that can lead to changes in cell function. For example, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate can activate enzymes, which can lead to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its biochemical and physiological effects. It has been shown to be an effective agonist of the G protein-coupled receptor, which can lead to changes in cell function. Additionally, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has been studied for its ability to modulate the activity of enzymes and proteins, which can lead to changes in gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
TBCMC has a number of advantages for laboratory experiments. It is a relatively simple compound to synthesize and is widely available. Additionally, it is relatively stable and can be used in a variety of experiments. However, tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate has some limitations. It can be toxic in high concentrations, and it is not suitable for long-term storage.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate research. For example, further studies could be conducted to investigate the potential therapeutic uses of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate. Additionally, further research could be conducted to investigate the biochemical and physiological effects of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate on a variety of cell types and tissues. Additionally, further studies could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used as a drug delivery system. Finally, further research could be conducted to investigate the potential for tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate to be used in the synthesis of a variety of organic molecules.
Synthesemethoden
TBCMC can be synthesized from the reaction of tert-butyl bromide, 2-aminocyclopentane, and methyl carbamate. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The reaction is complete when the product is isolated and purified. The synthesis of tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate is relatively simple and can be accomplished in a laboratory setting.
Eigenschaften
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)



![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)


![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)

![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)